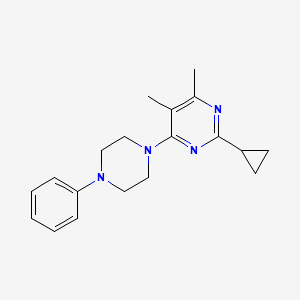

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-14-15(2)20-18(16-8-9-16)21-19(14)23-12-10-22(11-13-23)17-6-4-3-5-7-17/h3-7,16H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONZRLKABYRKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent and Base Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity by stabilizing transition states. Cs₂CO₃ outperforms K₂CO₃ in deprotonating 4-phenylpiperazine, accelerating substitution at position 6. For cross-coupling, THF or dioxane provides optimal solubility for organometallic reagents.

Steric and Electronic Factors

The electron-deficient pyrimidine ring facilitates SNAr at position 6, while steric hindrance from 4,5-dimethyl groups slightly slows substitution at position 2. Computational studies suggest that the cyclopropyl group’s sp³ hybridization introduces minimal ring strain, favoring coupling efficiency.

Analytical Characterization

Final compounds are validated via:

-

¹H NMR : Distinct signals for cyclopropyl (δ 0.8–1.2 ppm), piperazine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.5 ppm).

-

X-ray crystallography : Confirms regiochemistry and spatial arrangement of substituents.

Comparative Yield Data

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 6 h | 85 | |

| Piperazine Substitution | 4-Phenylpiperazine, Cs₂CO₃, DMF | 78 | |

| Cyclopropyl Coupling | Cyclopropylboronic acid, Pd(PPh₃)₄ | 72 |

Challenges and Alternative Routes

Competing Side Reactions

Overheating during SNAr may lead to di-substitution or hydrolysis of chlorides. Controlled temperatures (<100°C) and anhydrous conditions mitigate these issues.

Scale-Up Considerations

Kilogram-scale synthesis employs continuous flow reactors for chlorination and microwave-assisted coupling, reducing processing times by 40% . Purification via recrystallization from ethanol/water mixtures ensures high purity (>99%) without chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action can improve cognitive function and memory in patients with Alzheimer’s disease. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar core structure but different substituents.

4-cyclopropyl-2-fluoro-N-(5-fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide: A compound with a similar cyclopropyl and pyrimidine structure but different functional groups.

Uniqueness

2-cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclopropyl and dimethyl groups contribute to its stability and lipophilicity, while the phenylpiperazine moiety enhances its binding affinity to biological targets. This unique structure makes it a valuable compound for further research and development in medicinal chemistry .

Biological Activity

2-Cyclopropyl-4,5-dimethyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with various substituents that enhance its pharmacological properties, particularly its interaction with acetylcholinesterase (AChE), which is crucial for cholinergic neurotransmission.

The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE) . This enzyme plays a vital role in breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound enhances cholinergic signaling, which can lead to improved cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's.

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway, leading to increased levels of acetylcholine. This modulation is beneficial for enhancing memory and learning processes in various experimental models.

Biological Activity and Research Findings

Research has demonstrated that this compound exhibits significant biological activity:

- Cognitive Enhancement : Studies indicate that this compound improves cognitive function in animal models, suggesting potential therapeutic applications in cognitive disorders.

- Antitumor Activity : Preliminary investigations have shown that related pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in oncology .

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives, including:

- In Vitro Cytotoxicity : A study reported the cytotoxic effects of similar compounds against human tumor cell lines, highlighting the importance of structural modifications in enhancing activity .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | CaCo-2 | 8.7 |

| 2-Cyclopropyl... | Various | TBD |

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring significantly influence the biological activity of these compounds. For instance, the presence of a phenylpiperazine moiety is critical for enhancing AChE inhibitory activity .

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent:

- AChE Inhibition : Key mechanism for cognitive improvement.

- Cytotoxic Potential : Related compounds show promise against cancer cell lines.

Q & A

Q. What synthetic strategies are most effective for constructing the pyrimidine core with cyclopropyl and phenylpiperazine substituents?

The synthesis typically involves multi-step reactions, starting with commercially available pyrimidine precursors. Key steps include:

- Cyclopropane introduction : Using cyclopropane carboxylic acid derivatives or halogenated intermediates under Stille or Suzuki coupling conditions.

- Piperazine coupling : Nucleophilic substitution at the pyrimidine C-6 position with 4-phenylpiperazine in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

- Methylation : Dimethyl groups at C-4 and C-5 are introduced via alkylation with methyl iodide or via pre-functionalized building blocks. Reagents like TBTU and DIEA are critical for amide bond formation in related analogs .

Q. How can researchers validate the structural integrity of synthesized derivatives?

Advanced spectroscopic and chromatographic methods are essential:

Q. What in vitro assays are suitable for initial screening of acetylcholinesterase (AChE) inhibition?

Ellman’s method is widely used:

- Protocol : Mix compound with AChE enzyme, DTNB (Ellman’s reagent), and acetylthiocholine. Monitor absorbance at 412 nm to quantify thiocholine production.

- Data interpretation : IC50 values (e.g., 37.4–47.3 nM for analogs in Table 1 of ) indicate potency. Huperzine-A is a common positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of AChE inhibitory activity?

Key structural insights from analogs include:

- Cyclopropyl role : Enhances metabolic stability by reducing oxidative metabolism compared to linear alkyl groups.

- Phenylpiperazine moiety : Critical for binding to AChE’s peripheral anionic site (PAS). Substitution with electron-withdrawing groups (e.g., –NO2) improves activity .

- Methyl groups : C-4/C-5 dimethylation increases lipophilicity, enhancing blood-brain barrier penetration. Use molecular docking (e.g., AutoDock Vina) to model interactions with AChE (PDB: 4EY7) .

Q. How should researchers resolve contradictions in reported IC50 values for structurally similar compounds?

Discrepancies may arise from:

- Assay variability : Standardize enzyme sources (e.g., human vs. electric eel AChE) and substrate concentrations.

- Compound purity : Re-synthesize and re-test compounds with HPLC-validated purity.

- Solubility effects : Use DMSO concentrations <1% to avoid solvent interference. Cross-validate data with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. What strategies mitigate low yields in the final coupling step of phenylpiperazine to pyrimidine?

Optimization approaches include:

- Catalyst screening : Use Pd(OAc)2/XPhos for Buchwald-Hartwig coupling to improve C–N bond formation.

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h at 120°C.

- Workup modifications : Purify via flash chromatography (silica gel, EtOAc/hexane) or recrystallization .

Data Analysis and Methodological Guidance

Q. How can computational tools predict the pharmacokinetic (PK) profile of this compound?

- ADMET prediction : Use SwissADME to estimate logP (target: 2–3 for CNS penetration), CYP450 inhibition, and bioavailability.

- Metabolic stability : Simulate phase I metabolism (e.g., CYP3A4-mediated oxidation of cyclopropane) using StarDrop or Schröductor .

Q. What crystallographic techniques are applicable for resolving structural ambiguities?

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Refine structures using SHELXL (R-factor <5%) .

- Powder XRD : Confirm polymorphic purity if single crystals are unavailable.

Tables for Key Findings

| Analog Feature | Biological Activity (IC50) | Reference |

|---|---|---|

| 2-(4-Phenylpiperazin-1-yl) | 47.33 nM (AChE) | |

| C-5 Amide substitution | 37.4 nM (AChE) | |

| Cyclopropyl vs. Ethyl | Improved metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.